

A Technical Guide to 1-CBZ-4-amino-4-methylpiperidine for Researchers

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Compound of Interest

Compound Name: 1-CBZ-4-AMINO-4-METHYLPiperidine

Cat. No.: B596396

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This technical guide provides an in-depth overview of **1-CBZ-4-amino-4-methylpiperidine**, a versatile building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, commercial availability, a detailed synthesis protocol, and its application in the context of drug discovery, particularly as a scaffold for C-C chemokine receptor type 5 (CCR5) antagonists.

Chemical Identity and Properties

1-CBZ-4-amino-4-methylpiperidine, systematically named benzyl 4-amino-4-methylpiperidine-1-carboxylate, is a piperidine derivative featuring a carbamate protecting group. Its chemical structure and key properties are summarized below.

Property	Value
Chemical Name	Benzyl 4-amino-4-methylpiperidine-1-carboxylate
Synonyms	1-CBZ-4-amino-4-methylpiperidine
CAS Number	169750-59-8
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂
Molecular Weight	248.32 g/mol
Appearance	Typically a white to off-white solid
Purity	Commonly available at ≥97%
Solubility	Soluble in organic solvents

Commercial Availability

1-CBZ-4-amino-4-methylpiperidine is available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in intermediates for pharmaceutical and medicinal chemistry research. Some of the known suppliers include:

- CymitQuimica
- ENAO Chemical Co., Limited
- Amadis Chemical Company Limited
- ChemScene LLC

Synthesis Protocol: Deprotection of Boc-Protected Precursor

The target compound is commonly synthesized from its N-Boc protected precursor, benzyl 4-[(tert-butoxy)carbonyl]amino-4-methylpiperidine-1-carboxylate (CAS: 169750-60-1). The synthesis involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. A general, adaptable protocol is provided below.

Materials:

- Benzyl 4-[(tert-butoxy)carbonyl]amino]-4-methylpiperidine-1-carboxylate
- 4 M Hydrogen Chloride (HCl) in 1,4-dioxane
- Anhydrous 1,4-dioxane
- Round-bottom flask
- Magnetic stirrer
- Cold diethyl ether (for precipitation)
- Filtration apparatus

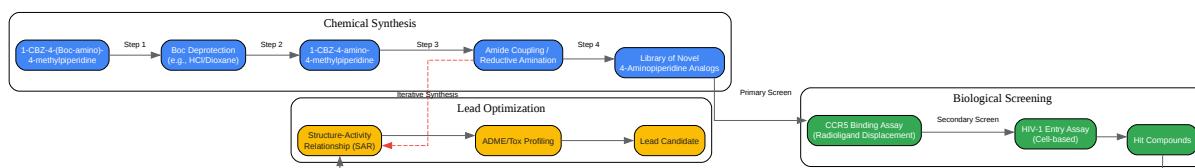
Procedure:

- **Dissolution:** Dissolve the Boc-protected precursor in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
- **Deprotection:** To the stirred solution, add 5-10 equivalents of 4 M HCl in 1,4-dioxane.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Precipitation:** Upon completion of the reaction, add cold diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.
- **Isolation:** Collect the precipitate by filtration and wash it with cold diethyl ether.
- **Drying:** Dry the isolated solid under vacuum to yield the final product, benzyl 4-amino-4-methylpiperidine-1-carboxylate hydrochloride.

Application in Drug Discovery: CCR5 Antagonist Development

The 4-aminopiperidine scaffold is a key structural motif in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[\[1\]](#)[\[2\]](#) Small molecules that block CCR5 can prevent viral entry and are a validated therapeutic strategy for HIV/AIDS.[\[1\]](#)

The workflow for the discovery and evaluation of novel CCR5 antagonists based on the **1-CBZ-4-amino-4-methylpiperidine** scaffold typically involves several stages, from initial synthesis to biological screening.



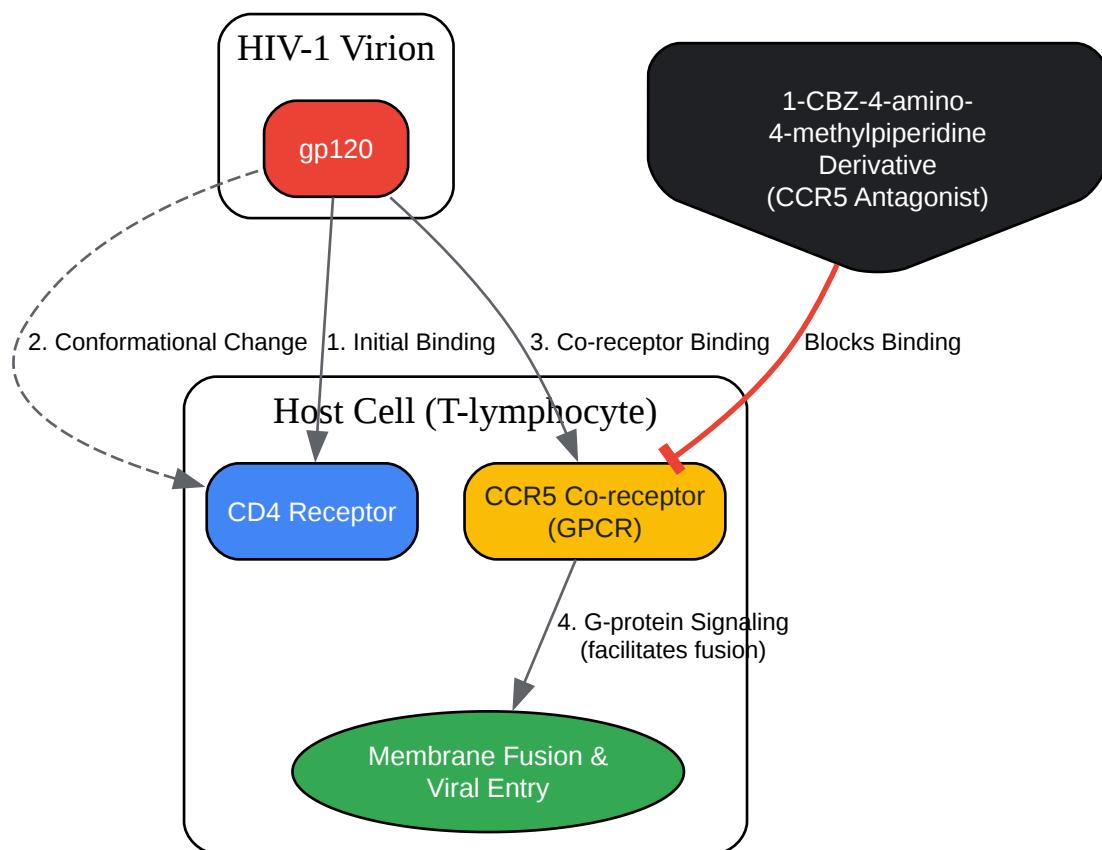
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Drug discovery workflow for novel CCR5 antagonists.

The logical flow for developing these potential therapeutics begins with the synthesis of a library of diverse analogs from the core scaffold. These compounds are then subjected to a primary screen, often a competitive binding assay, to identify molecules that interact with the CCR5 receptor. Hits from the primary screen are then evaluated in a secondary, cell-based functional assay to confirm their ability to block HIV-1 entry. Promising candidates undergo further optimization of their structure to improve potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

Signaling Pathway Context: GPCR-Mediated HIV-1 Entry

The therapeutic rationale for developing CCR5 antagonists is rooted in the G-protein coupled receptor (GPCR) signaling pathway that HIV-1 co-opts for viral entry.



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Mechanism of HIV-1 entry and its inhibition.

The viral envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-lymphocyte. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers downstream signaling through the G-protein pathway, which ultimately facilitates the fusion of the viral and host cell membranes, allowing the viral contents to enter the cell.^[3] CCR5 antagonists, developed from scaffolds like **1-CBZ-4-amino-4-methylpiperidine**, act by binding

to the CCR5 receptor and preventing its interaction with gp120, thereby blocking a critical step in the viral life cycle.[1]

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